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Abstract

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme
responsible for fructose metabolism.[1][2][3] Developed by Pfizer, this first-in-class clinical
candidate was investigated for the treatment of metabolic disorders, particularly non-alcoholic
fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), driven by the
overconsumption of fructose.[2][3] This technical guide provides a comprehensive overview of
the discovery, mechanism of action, and clinical development of PF-06835919, presenting key
quantitative data, detailed experimental protocols, and visual representations of its core
signaling pathway and experimental workflows. Although showing promise in early trials, Pfizer
has since removed PF-06835919 from its pipeline for NASH.[4]

Discovery and Rationale

The development of PF-06835919 was predicated on the growing understanding of the role of
dietary fructose in the pathogenesis of metabolic diseases.[4] Excessive fructose consumption
has been linked to insulin resistance, de novo lipogenesis (DNL), and hepatic steatosis.[5]
KHK, by converting fructose to fructose-1-phosphate (F1P), is the rate-limiting step in fructose
metabolism.[2][3] The hypothesis was that inhibiting KHK could mitigate the detrimental
metabolic effects of high fructose intake.[4]
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The discovery of PF-06835919 originated from a fragment-derived lead compound.[2][3]
Through a combination of parallel medicinal chemistry and structure-based drug design,
researchers at Pfizer optimized the initial lead, leading to a significant improvement in potency.
[3] A key breakthrough was the recognition of an alternative binding mode within the KHK
active site upon changing a pyrrolidinyl moiety to an azetidinyl ring system. This new
orientation allowed for more effective exploration of the binding pocket, ultimately resulting in
the identification of PF-06835919, a highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based
inhibitor.[2][3]

Mechanism of Action

PF-06835919 functions as a reversible inhibitor of both isoforms of ketohexokinase, KHK-C
and KHK-A.[1][6] By blocking the action of KHK, PF-06835919 prevents the conversion of
fructose to F1P, thereby reducing the downstream metabolic consequences, including DNL and
hepatic fat accumulation.[5] Preclinical studies in rats demonstrated that inhibition of KHK by
PF-06835919 reversed the metabolic effects of fructose, including reductions in DNL and
inactivation of the lipogenic transcription factor carbohydrate response element-binding protein
(ChREBP).[5]

Signaling Pathway

The following diagram illustrates the central role of KHK in fructose metabolism and the
inhibitory action of PF-06835919.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b610014?utm_src=pdf-body-img
https://www.benchchem.com/product/b610014?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

1. selleckchem.com [selleckchem.com]

2. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment

of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed

[pubmed.ncbi.nim.nih.gov]
¢ 3. pubs.acs.org [pubs.acs.org]

o 4. fiercebiotech.com [fiercebiotech.com]

¢ 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic
dysfunction - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Discovery and Development of PF-06835919: A
Ketohexokinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610014#pf-06835919-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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